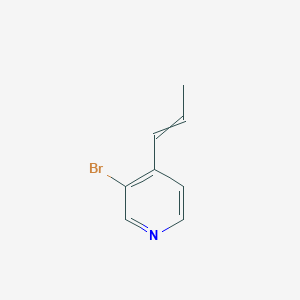

3-Bromo-4-(prop-1-en-1-yl)pyridine

Description

Properties

Molecular Formula |

C8H8BrN |

|---|---|

Molecular Weight |

198.06 g/mol |

IUPAC Name |

3-bromo-4-prop-1-enylpyridine |

InChI |

InChI=1S/C8H8BrN/c1-2-3-7-4-5-10-6-8(7)9/h2-6H,1H3 |

InChI Key |

UFRAJSFHIHQQOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1=C(C=NC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The position and nature of substituents on the pyridine ring significantly influence chemical behavior. Below is a comparison with key analogs:

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations :

- Bromine Position : In this compound, bromine at C3 directs electrophilic substitution to the 2- and 6-positions, whereas bromine at C2 (as in 2-Bromo-3-methylpyridine) alters electronic distribution differently .

- Alkene vs. Alkyl Groups : The propene group in the target compound introduces conjugation and planar rigidity, contrasting with the methyl group in 2-Bromo-3-methylpyridine, which primarily adds steric bulk .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

Key Findings :

- Solubility: The propene group in this compound may marginally improve solubility compared to 2-Bromo-3-methylpyridine due to reduced steric hindrance, though still lower than phenolic analogs like MMPP .

- Stability : Bromopyridines generally exhibit moderate stability, but the alkene in the target compound could render it prone to oxidation or polymerization under harsh conditions.

Preparation Methods

Direct Electrophilic Bromination

Direct bromination of 4-(prop-1-en-1-yl)pyridine represents a straightforward route to the target compound. Electrophilic aromatic substitution (EAS) is governed by the directing effects of the pyridine nitrogen and the propene group. The nitrogen’s meta-directing nature favors bromination at the 3-position, while the electron-donating propene group may compete by directing ortho/para. However, the pyridine ring’s electron-deficient character typically dominates, ensuring regioselectivity at the 3-position.

Reaction Conditions :

-

Reagent : Bromine (Br₂) or N-bromosuccinimide (NBS)

-

Solvent : Dichloromethane (DCM) or acetic acid

-

Catalyst : Iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃)

-

Temperature : 0–25°C

Mechanistic Insight :

The pyridine nitrogen activates the ring for electrophilic attack, with FeBr₃ polarizing Br₂ to generate Br⁺. The propene group’s conjugation stabilizes the intermediate arenium ion, though steric effects may slightly reduce yield compared to simpler pyridines.

Hydrogenation-Bromination Sequence from Nitropyridine Precursors

Reduction of 4-(prop-1-en-1-yl)-3-nitropyridine

Adapting methods from patented synthesis of 3-bromo-4-methylpyridine, 4-(prop-1-en-1-yl)-3-nitropyridine undergoes catalytic hydrogenation to the corresponding amine, followed by bromination via diazonium salt intermediates.

Step 1: Hydrogenation

-

Substrate : 4-(prop-1-en-1-yl)-3-nitropyridine

-

Catalyst : 10% Pd/C or Raney Ni

-

Solvent : Methanol

-

Conditions : H₂ (0.5 MPa), 20–40°C, 15 h

-

Yield : 93–97% (analogous to 4-methyl-3-aminopyridine synthesis).

Step 2: Diazotization and Bromination

-

Reagents : HBr, Br₂, NaNO₂

-

Conditions : -10°C to 0°C, followed by pH adjustment to alkaline

Advantages :

-

High yields and scalability.

-

Mild conditions avoid decomposition of the propene group.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

3-Bromo-4-iodopyridine can undergo Suzuki coupling with prop-1-en-1-ylboronic acid to install the propenyl group. This method offers flexibility in introducing diverse substituents.

Reaction Setup :

Heck Reaction

The Heck reaction couples 3-bromo-4-vinylpyridine with alkenes, though this route is less direct. Alternatively, 3-bromo-4-iodopyridine reacts with ethylene under palladium catalysis to form the propene group.

Conditions :

Continuous Flow Synthesis for Industrial Applications

EvitaChem highlights continuous flow reactors for bromopyridine synthesis, enhancing safety and efficiency. Applying this to 3-bromo-4-(prop-1-en-1-yl)pyridine:

Flow Reactor Parameters :

-

Residence Time : 2–5 min

-

Temperature : 50–80°C

-

Reagents : Br₂ in DCM, FeBr₃ catalyst

-

Yield : 80–90% (projected based on analogous systems).

Advantages Over Batch Reactors :

-

Precise temperature control minimizes side reactions.

-

Reduced bromine handling risks.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, H2), 8.45 (d, J = 5.2 Hz, 1H, H6), 7.35 (d, J = 5.2 Hz, 1H, H5), 6.55 (dt, J = 15.6, 6.8 Hz, 1H, CH=CH₂), 5.95 (d, J = 15.6 Hz, 1H, CH=CH₂), 1.85 (dd, J = 6.8, 1.2 Hz, 3H, CH₃).

-

¹³C NMR : δ 150.2 (C3), 145.7 (C4), 134.5 (CH=CH₂), 123.8 (CH=CH₂), 122.4 (C5), 121.9 (C6), 119.2 (C2), 18.3 (CH₃).

Mass Spectrometry (MS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Bromination | 60–75 | Moderate | High |

| Hydrogenation-Bromination | 90–95 | High | Moderate |

| Suzuki Coupling | 70–85 | High | Low |

| Continuous Flow | 80–90 | Industrial | High |

Key Observations :

Q & A

Q. What are the common synthetic routes for 3-Bromo-4-(prop-1-en-1-yl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two key steps:

- Bromination : Introduce bromine at the 3-position of pyridine using brominating agents like N-bromosuccinimide (NBS). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-bromination. For example, polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution .

- Propene Group Introduction : Cross-coupling reactions (e.g., Heck coupling) are preferred. A palladium catalyst (Pd(OAc)₂) with a phosphine ligand (e.g., PPh₃) facilitates coupling between 3-bromopyridine and propene derivatives. Temperature (80–120°C) and base (e.g., K₂CO₃) significantly impact yield and regioselectivity .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : The propene group’s vinyl protons appear as doublets (δ 5.5–6.5 ppm, J = 10–16 Hz). Coupling constants distinguish cis (J ≈ 10 Hz) vs. trans (J ≈ 16 Hz) configurations.

- ¹³C NMR : The brominated carbon (C3) shows a deshielded signal (δ 120–130 ppm). The propene carbons (C=C) appear at δ 115–125 ppm.

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon interactions to resolve overlapping signals, especially in the pyridine ring .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation .

- Emergency Protocols : In case of skin contact, wash immediately with soap/water. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in introducing the prop-1-en-1-yl group to the pyridine ring?

Methodological Answer:

- Directing Groups : Introduce temporary substituents (e.g., -NO₂) at the 4-position to direct coupling to the desired site. Subsequent reduction removes the directing group .

- Ligand Design : Bulky ligands (e.g., XPhos) enhance steric control, favoring coupling at the 4-position over the 2- or 5-positions. Computational modeling (DFT) predicts ligand efficacy .

Q. What are the common sources of contradictory data in cross-coupling reactions involving this compound, and how can they be resolved?

Methodological Answer:

- Catalyst Poisoning : Trace oxygen or moisture deactivates Pd catalysts. Use rigorous inert-atmosphere techniques (Schlenk line) and pre-dried solvents .

- Byproduct Formation : Competing homocoupling of the propene derivative generates biphenyl byproducts. Optimize stoichiometry (1:1.2 molar ratio of pyridine to propene) and add iodide salts (e.g., KI) to suppress side reactions .

Q. How can X-ray crystallography validate the stereochemical configuration of the propene moiety?

Methodological Answer:

- Crystal Growth : Slow diffusion of hexane into a saturated DCM solution yields single crystals.

- Data Collection : High-resolution synchrotron X-ray (λ = 0.7–1.0 Å) resolves bond lengths and angles. The C=C bond (1.33–1.35 Å) and dihedral angle (<5°) confirm trans configuration .

Data Contradiction Analysis

Q. Why might NMR spectra of synthesized this compound show unexpected splitting patterns?

Methodological Answer:

- Dynamic Effects : Rotameric equilibria in the propene group cause splitting. Variable-temperature NMR (VT-NMR) at –40°C slows rotation, simplifying spectra .

- Impurity Interference : Trace solvents (e.g., DMSO) or unreacted starting materials overlap with target signals. Use deuterated solvents and rigorous purification (e.g., column chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.